molecular formula C12H9ClN4S B12910227 2-chloro-6-(4-methylphenyl)sulfanyl-7H-purine CAS No. 646510-40-9

2-chloro-6-(4-methylphenyl)sulfanyl-7H-purine

Cat. No.: B12910227
CAS No.: 646510-40-9
M. Wt: 276.75 g/mol
InChI Key: SPVWUFZSYZRMAW-UHFFFAOYSA-N
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Description

2-Chloro-6-(4-methylphenyl)sulfanyl-7H-purine is a synthetic purine derivative intended for research and development purposes in the life sciences. This compound is part of a class of chloropurine molecules that are of significant interest in medicinal chemistry and pharmacology, particularly in the study of purinergic signaling pathways . The purine scaffold is a privileged structure in drug discovery, and substitutions at the 2- and 6- positions, such as the chloro and (4-methylphenyl)sulfanyl groups in this molecule, are common strategies to modulate biological activity and physicochemical properties . Researchers utilize such chlorinated purines as key synthetic intermediates for the preparation of more complex molecules, including potential inhibitors of therapeutic targets like Heat Shock Protein 90 (Hsp90) or for probing the function of various purinergic receptors . Its structure makes it a versatile building block for further chemical functionalization. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are responsible for confirming the identity and purity of this compound for their specific experimental use.

Properties

CAS No.

646510-40-9

Molecular Formula

C12H9ClN4S

Molecular Weight

276.75 g/mol

IUPAC Name

2-chloro-6-(4-methylphenyl)sulfanyl-7H-purine

InChI

InChI=1S/C12H9ClN4S/c1-7-2-4-8(5-3-7)18-11-9-10(15-6-14-9)16-12(13)17-11/h2-6H,1H3,(H,14,15,16,17)

InChI Key

SPVWUFZSYZRMAW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SC2=NC(=NC3=C2NC=N3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(p-tolylthio)-1H-purine typically involves the reaction of 2-chloropurine with p-tolylthiol. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 2-Chloro-6-(p-tolylthio)-1H-purine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(p-tolylthio)-1H-purine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the second position can be replaced by various nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The p-tolylthio group can undergo oxidation to form sulfoxides or sulfones. Reduction reactions can also modify the functional groups attached to the purine ring.

    Coupling Reactions: The compound can participate in metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in solvents like ethanol or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and ligands in the presence of bases like potassium carbonate.

Major Products Formed

The major products formed from these reactions include substituted purines, sulfoxides, sulfones, and various coupled products depending on the specific reagents and conditions used.

Scientific Research Applications

Scientific Research Applications

1. Pharmacological Investigations

The compound has been identified as a potential antagonist for P2X7 receptors, which are implicated in various neuroinflammatory processes. Research indicates that it can modulate intracellular calcium dynamics and cytokine release in cellular models, making it a candidate for therapeutic interventions in diseases such as multiple sclerosis and Alzheimer's disease. Studies have shown that the compound significantly inhibits calcium influx and interleukin release when stimulated with BzATP, suggesting its role in neuroinflammation management .

2. Mechanism of Action

The mechanism of action involves the interaction of the chloro and sulfanyl groups with specific molecular targets, leading to modulation of their activity. The binding affinity of this compound to P2X7 receptors is influenced by its unique structural features, allowing it to inhibit receptor activity effectively .

Case Studies

Neuroinflammation Studies

In vitro studies using human HEK293 cells expressing P2X7 receptors demonstrated that treatment with 2-chloro-6-(4-methylphenyl)sulfanyl-7H-purine resulted in significant inhibition of cytokine release. The IC50 values for these effects were reported around 10 ± 4 μM, indicating its potency as a P2X7 receptor antagonist .

Therapeutic Applications

The ability of this compound to cross the blood-brain barrier enhances its therapeutic viability for treating neurodegenerative diseases characterized by neuroinflammation. Its pharmacokinetic properties have been evaluated in various studies, supporting its potential as a drug candidate .

Mechanism of Action

The mechanism of action of 2-Chloro-6-(p-tolylthio)-1H-purine involves its interaction with various molecular targets, including enzymes and receptors. The chlorine atom and p-tolylthio group contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by mimicking the natural substrates or by binding to the active site, thereby blocking the enzymatic function. The pathways involved may include purine metabolism and signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Key Properties of 2-Chloro-6-(4-Methylphenyl)sulfanyl-7H-Purine and Analogues
Compound Name Substituents (Position) Molecular Formula MW (g/mol) log P* Solubility Key Features
This compound Cl (C2), 4-MePh-S (C6) C₁₂H₉ClN₄S 276.74 ~3.7 (est.) Low (est.) Methyl enhances lipophilicity
2-Chloro-6-(2-naphthylsulfanyl)-7H-purine Cl (C2), 2-naphthyl-S (C6) C₁₅H₉ClN₄S 312.78 ~4.2 (est.) Very low Naphthyl increases steric bulk
8-(4-Chlorophenyl)sulfanyl-7H-purin-6-amine 4-ClPh-S (C8), NH₂ (C6) C₁₁H₈ClN₅S 277.73 ~2.8 Moderate Polar amine group improves solubility
6-Chloro-7-cyclopropyl-2-(trifluoromethyl)-7H-purine Cl (C6), CF₃ (C2), cyclopropyl (N7) C₉H₆ClF₃N₄ 266.62 ~3.1 Low Fluorine enhances metabolic stability
2-Chloro-6-(4-fluorophenyl)-9H-purine Cl (C2), 4-FPh (C6) C₁₁H₆ClFN₄ 248.64 ~2.9 Moderate Fluorine reduces lipophilicity

*Estimated log P values based on substituent contributions .

Key Findings:

Lipophilicity : The 4-methylphenyl group in the target compound contributes to higher log P (~3.7) compared to fluorophenyl (~2.9) or chlorophenyl (~2.8) analogues, suggesting better membrane permeability but poorer aqueous solubility .

Electronic Effects : Fluorine and chlorine substituents on the phenyl ring alter electron density, affecting interactions with enzymes or receptors. For example, the 4-fluorophenyl derivative may exhibit stronger hydrogen-bonding capacity than the methylphenyl variant .

Functional Group Modifications

Sulfanyl vs. Amino Groups: Replacing the sulfanyl group with an amine (e.g., 8-(4-chlorophenyl)sulfanyl-7H-purin-6-amine) increases polarity, improving solubility but reducing membrane permeability .

Halogenation: Chlorine at position 2 (target compound) vs.

Biological Activity

2-Chloro-6-(4-methylphenyl)sulfanyl-7H-purine, a purine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's synthesis, biological activities, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific literature.

  • IUPAC Name : this compound
  • CAS Number : 646510-40-9
  • Molecular Formula : C11H10ClN4S
  • Molecular Weight : 250.74 g/mol

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available purine derivatives. The process includes chlorination and substitution reactions to introduce the chloro and sulfanyl groups effectively.

Anticancer Activity

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies indicate that this compound has an IC50 value in the low micromolar range against human breast cancer cells, suggesting its potential as a chemotherapeutic agent .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. In vitro studies show that it exhibits activity against both Gram-positive and Gram-negative bacteria, with a notable effect on resistant strains. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has demonstrated anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines in macrophages, suggesting potential applications in treating inflammatory diseases .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Purinergic Receptors : It acts as an antagonist at P2X7 receptors, which are implicated in neuroinflammation and pain signaling pathways .
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in nucleotide metabolism, leading to altered cellular proliferation and survival .
  • Cell Cycle Arrest : Studies have shown that it induces cell cycle arrest in cancer cells, contributing to its cytotoxic effects .

Case Studies

  • Cytotoxicity Study : A study evaluated the cytotoxic effects of various purine derivatives, including this compound, on colon cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, supporting its potential as an anticancer agent .
  • Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed that it inhibited bacterial growth at concentrations ranging from 5 to 20 µg/mL, indicating a promising lead for antibiotic development .

Comparative Analysis

CompoundActivity TypeIC50 (µM)Reference
This compoundCytotoxicity (Breast Cancer)~10
This compoundAntimicrobial (E. coli)~15
Other Purine DerivativeCytotoxicity (Colon Cancer)~8

Q & A

Q. What established synthetic methodologies are available for 2-chloro-6-(4-methylphenyl)sulfanyl-7H-purine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution at the 6-position of a purine scaffold. A common approach includes reacting 2,6-dichloropurine with 4-methylthiophenol under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Yield optimization requires precise control of stoichiometry, temperature, and reaction time. For example, excess thiol (1.2–1.5 equiv) and inert atmosphere (N₂) improve sulfanyl group incorporation. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical for isolating high-purity product .

Q. What spectroscopic techniques are critical for confirming the sulfanyl linkage and chlorine substitution in this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Aromatic protons from the 4-methylphenyl group appear as a doublet (δ 7.2–7.4 ppm). The absence of a proton at the 6-position confirms sulfanyl substitution.
    • ¹³C NMR: A peak near δ 125–130 ppm corresponds to the C-S bond.
  • Mass Spectrometry (ESI-MS): Molecular ion [M+H]⁺ should match the calculated mass (e.g., m/z 307.05 for C₁₂H₁₀ClN₄S).
  • X-ray Crystallography: Resolves bond lengths (C-S: ~1.78 Å) and confirms stereoelectronic effects .

Advanced Research Questions

Q. How can contradictory data regarding the compound’s stability under acidic conditions be resolved?

Methodological Answer: Discrepancies in stability studies (e.g., hydrolysis rates in pH 2–5 buffers) may arise from impurities or solvent effects. To resolve:

Replicate Conditions: Use identical buffer systems (e.g., 0.1 M HCl vs. citrate buffer) and monitor degradation via HPLC.

Accelerated Stability Testing: Apply Arrhenius kinetics (40–60°C) to extrapolate shelf-life.

Impurity Profiling: LC-MS/MS identifies hydrolytic byproducts (e.g., des-chloro derivatives).
A 2021 study found that trace metal ions in buffers accelerate degradation by 20%, highlighting the need for ultra-pure reagents .

Q. What mechanistic insights guide the design of nucleophilic substitution reactions at the 2-chloro position?

Methodological Answer: The 2-chloro group’s reactivity is influenced by:

  • Electronic Effects: Electron-withdrawing sulfanyl groups activate the purine ring for SNAr (nucleophilic aromatic substitution).
  • Solvent Polarity: Polar aprotic solvents (DMF, DMSO) stabilize transition states.
  • Catalysts: KI (1–2 equiv) enhances chloride displacement via halide exchange. Computational studies (DFT) suggest a ΔG‡ of ~25 kcal/mol for substitution at the 2-position, favoring amines over alkoxides .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., kinase inhibitors)?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model binding to ATP-binding pockets (e.g., EGFR kinase). Key interactions include:
    • Sulfanyl group → Hydrophobic pocket (ΔG ~ -8.2 kcal/mol).
    • Chlorine → Halogen bond with backbone carbonyl.
  • MD Simulations: Assess binding stability over 100 ns trajectories (AMBER force field).
    A 2023 study identified a correlation between purine ring planarity and inhibitory potency (R² = 0.89) using QSAR models .

Q. What strategies mitigate challenges in crystallizing this compound for structural analysis?

Methodological Answer:

  • Solvent Screening: Use vapor diffusion with mixed solvents (e.g., DCM/methanol).
  • Temperature Gradients: Slow cooling from 50°C to 4°C promotes ordered crystal growth.
  • Additives: 5% n-octyl-β-D-glucopyranoside improves crystal morphology.
    A 2009 study achieved 0.8 Å resolution using synchrotron radiation, revealing π-stacking between purine rings (3.5 Å spacing) .

Q. Data Contradiction Analysis Example

StudyReported Stability (t₁/₂ in pH 3)Proposed Cause of Discrepancy
Zhao et al. (2009)48 hoursUsed citrate buffer (metal-free)
Smith et al. (2020)12 hoursTrace Fe³⁺ in HCl buffer

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